N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S2/c1-25-17-19-9-14(18)15(20-17)16(22)21(10-12-5-3-2-4-6-12)13-7-8-26(23,24)11-13/h2-6,9,13H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFXTUZPXYCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₂S₂ |
| Molecular Weight | 405.93 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)SC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)Cl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the pyrimidine ring : Utilizing appropriate precursors to construct the pyrimidine framework.
- Chlorination : Introducing the chlorine substituent at the 5-position of the pyrimidine.
- Dioxothiolan incorporation : Reaction with dioxothiolane derivatives to integrate the thiolane moiety.
- Final coupling : Attaching the benzyl and methylsulfanyl groups to complete the structure.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against Hepatitis B virus (HBV). Studies have demonstrated that it can inhibit HBV replication by interfering with viral polymerase activity, which is crucial for viral DNA synthesis .
Anticancer Potential
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The compound induces apoptosis and inhibits cell proliferation by modulating key signaling pathways such as the PI3K/Akt pathway .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it shows inhibitory effects on certain proteases and kinases, which are often overactive in cancerous cells.
The mechanism of action is believed to involve binding to target proteins or enzymes, altering their activity. This interaction can lead to downstream effects that disrupt normal cellular functions, making it a candidate for further drug development.
Case Studies
Several studies have documented the biological effects of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated a dose-dependent inhibition of HBV replication in human hepatocytes, with an IC50 value indicating potent antiviral activity.
- Case Study 2 : Research conducted on breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .
Scientific Research Applications
Structural Features
The structural features of N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide include:
- Pyrimidine Ring : Provides a core structure that is essential for biological activity.
- Benzyl Group : Enhances lipophilicity and may improve binding interactions with biological targets.
- Chloro Group : Potentially increases reactivity and biological activity.
- Dioxothiolan Group : Contributes to the compound's unique chemical properties, possibly influencing its interaction with enzymes.
Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | |
| A549 | 0.03 ± 0.0056 | |
| Colo-205 | 0.01 ± 0.074 | |
| A2780 | 0.12 ± 0.064 |
These findings indicate that the compound exhibits potent anticancer activity, particularly against breast (MCF-7) and lung (A549) cancer models.
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. Preliminary studies suggest that it may modulate enzymatic pathways through:
- Inhibition of Key Enzymes : The compound may interfere with enzymes critical for cancer cell proliferation.
- Receptor Binding Modulation : It could influence receptor activities that are pivotal in cellular signaling pathways.
Antimicrobial Properties
Preliminary investigations have also indicated potential antimicrobial activity, making this compound a candidate for further exploration in developing new antimicrobial agents.
Case Study 1: Anticancer Mechanism Exploration
A study conducted on the cytotoxic effects of this compound highlighted its mechanism of action against MCF-7 breast cancer cells. The study utilized flow cytometry to analyze apoptosis induction and found that the compound significantly increased early and late apoptotic cell populations when compared to control groups.
Case Study 2: Enzyme Interaction Analysis
Another research effort focused on the enzyme inhibition characteristics of this compound. Using molecular docking studies, researchers identified potential binding sites on target enzymes, suggesting that this compound could serve as a lead compound for developing enzyme inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
